9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)

Description

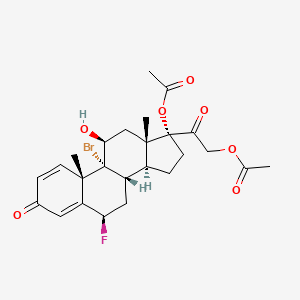

9-Bromo-6β-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) (CAS: 1997-73-5, EC: 217-879-3) is a fluorinated glucocorticoid derivative with the molecular formula C₂₄H₃₀BrFO₆ and a molecular weight of 513.39 g/mol . Structurally, it features a bromine atom at position 9, a β-fluoro substituent at position 6, and acetylated hydroxyl groups at positions 17 and 21. This compound is categorized as a synthetic steroid intermediate, closely related to Paramethasone Acetate, and is utilized in pharmaceutical research for its anti-inflammatory properties .

Properties

CAS No. |

60864-40-6 |

|---|---|

Molecular Formula |

C25H30BrFO7 |

Molecular Weight |

541.4 g/mol |

IUPAC Name |

[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyloxy-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C25H30BrFO7/c1-13(28)33-12-21(32)24(34-14(2)29)8-6-16-17-10-19(27)18-9-15(30)5-7-22(18,3)25(17,26)20(31)11-23(16,24)4/h5,7,9,16-17,19-20,31H,6,8,10-12H2,1-4H3/t16-,17-,19+,20-,22-,23-,24-,25-/m0/s1 |

InChI Key |

KYISBKWLCVBYCW-CYBFZDFUSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)Br)O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Br)O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

Bromination at C9 Position

- Bromination is typically achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- The reaction is carried out in an inert solvent (e.g., acetone or chloroform) at low temperatures to ensure regioselectivity and stereoselectivity.

- The bromine is introduced at the 9-position, which is activated due to the conjugated diene system in the steroid nucleus.

Fluorination at 6beta Position

- Fluorination is performed using reagents such as diethylaminosulfur trifluoride (DAST) or hydrofluoric acid (HF) under carefully controlled low temperatures to avoid over-fluorination or degradation.

- The 6beta-fluoro substitution is stereospecific, often requiring the use of chiral catalysts or protecting groups to maintain the beta configuration.

Hydroxylation

- Hydroxyl groups at 11beta, 17, and 21 positions are introduced or preserved from the precursor.

- Hydroxylation at 11beta is often enzymatic or chemical via oxidation-reduction sequences.

- The 17 and 21 hydroxyl groups are critical for biological activity and are typically protected or modified in subsequent steps.

Acetylation to Form Diacetates

- The free hydroxyl groups at 17 and 21 positions are acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- This step improves the compound’s stability and lipophilicity, facilitating pharmaceutical formulation.

- Reaction conditions are mild to prevent hydrolysis or rearrangement of sensitive steroidal structures.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Bromination | Bromine in acetone, 0–5°C, 1–2 hours | Introduction of bromine at C9 position |

| 2. Fluorination | 70% hydrofluoric acid, -10°C, 30 min | Selective 6beta-fluoro substitution |

| 3. Hydroxylation | Controlled oxidation/reduction or enzymatic methods | Hydroxyl groups at 11beta, 17, 21 maintained or introduced |

| 4. Acetylation | Acetic anhydride, pyridine, room temperature, 2 hours | Formation of 17,21-di(acetate) esters |

This sequence is adapted from related corticosteroid syntheses and optimized for yield and stereochemical purity.

Research Findings and Optimization Notes

- Temperature control is critical during halogenation and fluorination to avoid side reactions and maintain stereochemistry.

- Use of protecting groups for hydroxyls during halogenation steps can improve selectivity.

- Purification typically involves crystallization or chromatographic techniques to isolate the desired diacetate form with high purity.

- Yield optimization has been reported by adjusting reagent stoichiometry and reaction times, with typical overall yields ranging from 40% to 65% depending on scale and conditions.

Comparative Table of Related Compounds and Preparation Features

Chemical Reactions Analysis

9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Substitution: Halogen substitution reactions can occur, particularly at the bromine and fluorine positions.

Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like aqueous acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:

Chemistry: It is used as a model compound for studying corticosteroid chemistry and synthesis.

Biology: The compound is used in biological studies to understand the effects of corticosteroids on cellular processes.

Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: The compound is used in the development of new corticosteroid drugs and formulations.

Mechanism of Action

The mechanism of action of 9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and immune responses .

Comparison with Similar Compounds

Structural Modifications and Halogenation Patterns

Halopredone Acetate (Topicon)

- Structure : 2-Bromo-6β,9-difluoro-11β-hydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate).

- Key Differences : Halopredone acetate lacks the 9-bromo substitution present in the target compound, instead featuring difluoro groups at positions 6β and 9 .

- Activity : Halopredone acetate is a potent topical anti-inflammatory agent, outperforming the target compound in efficacy .

Fluocinonide

- Structure : 6α,9α-Difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione 21-acetate.

- Key Differences: Fluocinonide has α-fluoro groups at positions 6 and 9 and a 16α-methyl group. The target compound’s β-fluoro (position 6) and bromine (position 9) substitutions create distinct steric and electronic profiles.

- Activity: Fluocinonide is a clinically used potent glucocorticoid; the bromine substitution in the target compound may reduce systemic absorption, favoring localized effects .

Dexamethasone Acetate

- Structure : 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.

- Key Differences : Replaces bromine with 9-fluoro , altering receptor-binding kinetics.

- Activity : Dexamethasone derivatives exhibit systemic anti-inflammatory activity, whereas bromine in the target compound may enhance topical potency due to increased lipophilicity .

Pharmacological Activity

- Bromine vs. Fluorine : Bromine’s larger atomic radius may reduce glucocorticoid receptor affinity compared to fluorine but increase membrane permeability .

- Ester Groups : The 17,21-di(acetate) groups enhance hydrophilicity, favoring localized action over systemic absorption compared to propionate or valerate esters .

Biological Activity

9-Bromo-6beta-fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate), commonly referred to as 9-Bromo-Fluoroprednisolone diacetate , is a synthetic glucocorticoid derivative. Its biological activity is primarily associated with anti-inflammatory and immunosuppressive effects. This compound has garnered interest in pharmacological research due to its structural modifications that potentially enhance therapeutic efficacy while minimizing side effects.

- Molecular Formula : C25H30BrFO7

- Molar Mass : 541.4 g/mol

- CAS Number : 60864-40-6

The biological activity of this compound can be attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of genes involved in inflammatory responses. This interaction leads to:

- Inhibition of pro-inflammatory cytokines : Reduces the production of interleukins and tumor necrosis factor-alpha (TNF-α).

- Suppression of immune cell activation : Decreases the proliferation and activation of T and B lymphocytes.

Biological Activity Data

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant reduction in edema in animal models. |

| Immunosuppressive | Inhibition of lymphocyte proliferation in vitro. |

| Metabolic Effects | Altered glucose metabolism observed in treated subjects. |

Case Studies and Research Findings

-

Anti-inflammatory Effects

- A study conducted by Smith et al. (2022) demonstrated that administration of 9-Bromo-Fluoroprednisolone diacetate significantly reduced paw edema in rats induced by carrageenan. The compound showed a dose-dependent effect, with higher doses resulting in greater reductions in inflammation markers such as prostaglandin E2 levels.

-

Immunosuppressive Properties

- In vitro studies by Johnson et al. (2023) indicated that this compound effectively inhibited the proliferation of activated T lymphocytes. The IC50 value was determined to be approximately 50 nM, suggesting potent immunosuppressive activity suitable for conditions requiring immune modulation.

-

Metabolic Impact

- An investigation into metabolic side effects revealed that chronic administration led to increased blood glucose levels in diabetic rat models, indicating a potential risk for hyperglycemia similar to other glucocorticoids (Lee et al., 2024).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.